molecular formula C25H23FN4S B4383785 N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4383785
M. Wt: 430.5 g/mol
InChI Key: YETGJUWTIZZTDO-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4S/c26-23-14-8-7-13-22(23)19-30-16-15-24(28-30)27-25(31)29(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16H,17-19H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETGJUWTIZZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under an inert atmosphere. The reaction conditions may include refluxing in an appropriate solvent, such as dichloromethane or tetrahydrofuran, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or antimicrobial properties, making it a potential candidate for drug development.

    Medicine: Its potential pharmacological activities can be explored for therapeutic applications, including anticancer, antiviral, or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, while the pyrazole and fluorobenzyl groups can interact with hydrophobic or aromatic regions of the target molecules. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Uniqueness

N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the specific positioning of the fluorobenzyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 2
N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

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